
t-Boc-N-Amido-PEG2-Ms
Vue d'ensemble
Description
T-Boc-N-Amido-PEG2-Ms is a PEG linker that contains a Boc protecting group and a mesyl group . The t-Boc group can be removed under acidic conditions . The mesyl group is a good leaving group for nucleophilic substitution reactions . The hydrophilic PEG spacer increases the water solubility of the compound .
Synthesis Analysis
The synthesis of this compound involves the use of a Boc-protected amine and a mesyl group . The t-Boc group can be removed under acidic conditions . The mesyl group is a good leaving group for nucleophilic substitution reactions .Molecular Structure Analysis
The molecular formula of this compound is C10H21NO6S . It has a molecular weight of 283.3 g/mol .Chemical Reactions Analysis
The t-Boc group in this compound can be removed under acidic conditions . The mesyl group is a good leaving group for nucleophilic substitution reactions .Physical And Chemical Properties Analysis
This compound is a PEG linker that contains a Boc protecting group and a mesyl group . The hydrophilic PEG spacer increases the water solubility of the compound .Applications De Recherche Scientifique
Protein Modification
- t-Boc-N-Amido-PEG2-Ms has been used in the PEGylation of proteins to improve their blood residence time, reduce immunogenicity, and antigenicity. A specific application includes conjugating proteins at glutamine residues using microbial transglutaminase. This method utilizes monodisperse Boc-PEG-NH2, enabling the direct identification of PEGylation sites by mass spectrometry, which is crucial for drug approval processes (Mero, Spolaore, Veronese, & Fontana, 2009).
Functionalization of Nanoparticles
- A trifluoroethylester-PEG-thiol ligand, similar in function to this compound, has been used to create water-soluble, chemically functional Au metal and FePt magnetic nanoparticles. This method allows for the easy attachment of primary-amine-containing molecules via amide bond formation at room temperature, which is useful in the synthesis of functionalized nanoparticles (Latham & Williams, 2006).
Drug Delivery Systems
- This compound derivatives have been employed in the development of drug delivery systems. For instance, PEGylated bioreducible poly(amido amine)s were synthesized for non-viral gene delivery, demonstrating low cytotoxicity and appreciable transfection efficiencies in the presence of serum (Lin & Engbersen, 2011).
Tissue Engineering and Medical Adhesives
- The compound has found applications in the development of tissue adhesives and hydrogels. For example, chondroitin sulfate-polyethylene glycol (CS-PEG) adhesive hydrogels, which can react with primary amines to form amide bonds, have been developed for potential use in wound healing and regenerative medicine (Strehin, Nahas, Arora, Nguyen, & Elisseeff, 2010).
Vaccine Delivery
- The synthesis of water-soluble Toll-like receptor-2 (TLR-2) agonist-functionalized biopolymers, incorporating components like this compound, has been investigated for use in vaccine delivery systems (Heuking, Iannitelli, Di Stefano, & Borchard, 2009).
Antimicrobial Applications
- Modified Poly(ethylene glycol)s (PEGs), similar to this compound, have been used for antimicrobial applications, particularly in developing antibacterial surfaces. For instance, PEGylation of Nylon 6 surfaces has been explored to achieve resistance against pathogenic bacteria (Swar, Máková, & Stibor, 2020).
Mécanisme D'action
Target of Action
t-Boc-N-Amido-PEG2-Ms is a PEG linker that contains a Boc protecting group and a mesyl group . The primary targets of this compound are molecules that can undergo nucleophilic substitution reactions .
Mode of Action
The t-Boc group in the compound can be removed under acidic conditions . This exposes an amine group that can react with other molecules. The mesyl group is a good leaving group for nucleophilic substitution reactions . This means it can be replaced by a nucleophile, a molecule that donates an electron pair to form a chemical bond.
Biochemical Pathways
The exact biochemical pathways affected by this compound depend on the molecules it is linked to. The compound itself can participate in nucleophilic substitution reactions . This can lead to the formation of new bonds and the creation of larger, more complex molecules.
Pharmacokinetics
The hydrophilic PEG spacer in this compound increases the water solubility of the compound . This can enhance its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, potentially improving its bioavailability.
Result of Action
The result of this compound’s action is the formation of new molecules through nucleophilic substitution reactions . The exact molecular and cellular effects depend on the molecules it is linked to and the biological context.
Action Environment
The action of this compound can be influenced by environmental factors such as pH. For instance, the removal of the t-Boc group occurs under acidic conditions . Additionally, the hydrophilic PEG spacer can interact with the aqueous environment, influencing the compound’s solubility and potentially its stability .
Orientations Futures
Analyse Biochimique
Biochemical Properties
t-Boc-N-Amido-PEG2-Ms plays a crucial role in biochemical reactions due to its unique structure. The mesyl group is a good leaving group for nucleophilic substitution reactions . This property allows it to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the specific biomolecules involved and the reaction conditions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through a variety of mechanisms. The mesyl group is a good leaving group for nucleophilic substitution reactions . This property allows it to bind to various biomolecules, potentially leading to enzyme inhibition or activation and changes in gene expression.
Propriétés
IUPAC Name |
2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethyl methanesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO6S/c1-10(2,3)17-9(12)11-5-6-15-7-8-16-18(4,13)14/h5-8H2,1-4H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDLSZXWATPDDQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOS(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

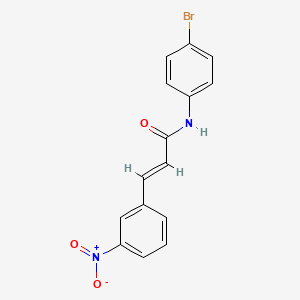
![3-(4-methylphenyl)-5H-indeno[1,2-c]pyridazin-5-one](/img/structure/B3122195.png)


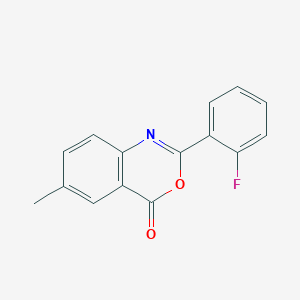
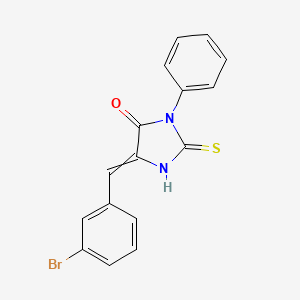
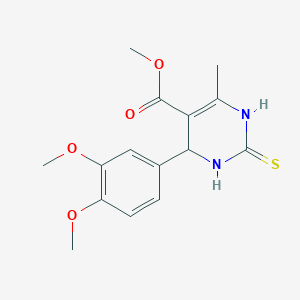
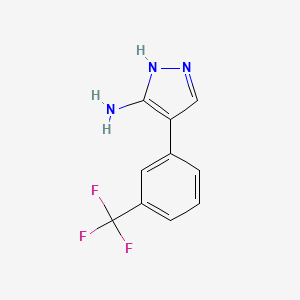
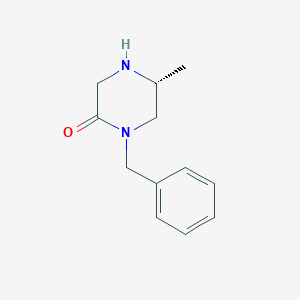
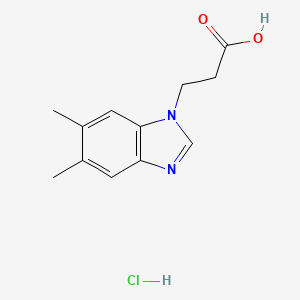

![3,7-Dihydrobenzo[1,2-b:4,5-b']difuran-2,6-dione](/img/structure/B3122267.png)
![Prop-2-en-1-yl [(4-aminophenyl)methyl]carbamate](/img/structure/B3122278.png)
